6-chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Description
6-chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C19H15ClF2N2O3S and its molecular weight is 424.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of this compound is in the realm of antimicrobial activity. The synthesis and in vitro evaluation of related compounds have demonstrated potential against various bacterial strains, including Mycobacterium tuberculosis, both in its standard form and multidrug-resistant variants, as well as Mycobacterium smegmatis. For example, 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives have been investigated for their antimicrobial properties, showing promising results against a range of pathogens (Patel & Patel, 2010).
Antituberculosis Activity
The compound and its analogs have also been explored for antituberculosis activity. Studies on similar structural analogs have demonstrated effective in vitro activity against Mycobacterium tuberculosis, including strains resistant to conventional treatments. This suggests potential for development into new antituberculosis agents that can address drug resistance challenges (Sriram et al., 2010; Senthilkumar et al., 2009).
Anti-Inflammatory and Analgesic Properties
Further research has indicated that compounds with similar structural motifs possess anti-inflammatory and analgesic properties. The synthesis of novel compounds derived from visnaginone and khellinone, which share core structural features with the compound , has been shown to exhibit significant COX-2 inhibition, alongside analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anti-Angiogenic Activity
Some derivatives of the compound have been studied for their potential anti-angiogenic activity. This research is crucial for developing treatments for diseases characterized by abnormal angiogenesis, such as cancer. A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant inhibition of blood vessel formation in vivo, suggesting potential applications in anticancer therapies (Kambappa et al., 2017).
Enzyme Inhibition for Anticancer Therapy
Enaminones and related compounds have been synthesized and evaluated for their potential as enzyme inhibitors, which is a promising strategy for anticancer therapy. These compounds have shown significant effects against specific cancer cell lines, highlighting their potential in developing new anticancer drugs (Riyadh, 2011).
Properties
IUPAC Name |
[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3S/c20-12-3-6-17-16(9-12)24(13-4-5-14(21)15(22)10-13)11-18(28(17,26)27)19(25)23-7-1-2-8-23/h3-6,9-11H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMHVOYPVIUPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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